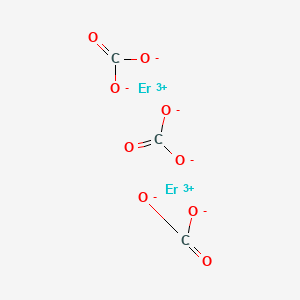
erbium carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
erbium carbonate, also known as erbium (3+) tricarbonate, is a chemical compound with the molecular formula C₃Er₂O₉ and a molecular weight of 514.54 g/mol . It is a water-insoluble erbium source that can be converted to other erbium compounds, such as oxides, by heating . This compound is commonly used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
erbium carbonate can be synthesized through the reaction of erbium chloride with sodium carbonate in an aqueous solution. The reaction typically involves mixing aqueous solutions of erbium chloride and sodium carbonate, followed by precipitation of the dierbium tricarbonate. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of dierbium tricarbonate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, precipitation, filtration, and drying helps in achieving consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
erbium carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erbium oxide.
Reduction: Under specific conditions, it can be reduced to form other erbium compounds.
Substitution: It can participate in substitution reactions where carbonate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Requires reducing agents such as hydrogen or carbon monoxide.
Substitution: Involves reacting with acids or other compounds that can provide the substituting anions.
Major Products
Erbium Oxide: Formed through oxidation.
Erbium Hydroxide: Formed through hydrolysis.
Various Erbium Salts: Formed through substitution reactions.
Applications De Recherche Scientifique
erbium carbonate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other erbium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its use in medical lasers and as a component in certain therapeutic formulations.
Mécanisme D'action
The mechanism of action of dierbium tricarbonate involves its conversion to other erbium compounds, which then exert their effects. For example, in medical applications, erbium compounds can interact with biological tissues to produce therapeutic effects. The molecular targets and pathways involved depend on the specific erbium compound formed and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Erbium Carbonate Hydrate
- Erbium (III) Nitrate Hexahydrate
- Praseodymium (III) Carbonate Hydrate
- Lanthanum (III) Carbonate Octahydrate
Uniqueness
This compound is unique due to its specific molecular structure and properties. It offers distinct advantages in applications requiring high-purity erbium compounds, such as in fiber optics and medical lasers. Its water-insolubility and ability to convert to other erbium compounds make it versatile for various scientific and industrial uses .
Propriétés
Numéro CAS |
6067-35-2 |
|---|---|
Formule moléculaire |
C3Er2O9 |
Poids moléculaire |
514.54 g/mol |
Nom IUPAC |
erbium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Er/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
Clé InChI |
SKXKDIXGQVABHP-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Er+3].[Er+3] |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Er+3].[Er+3] |
Key on ui other cas no. |
6067-35-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




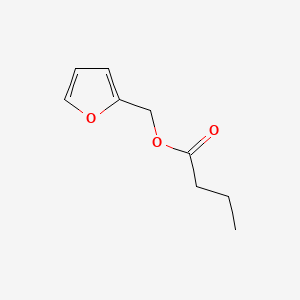
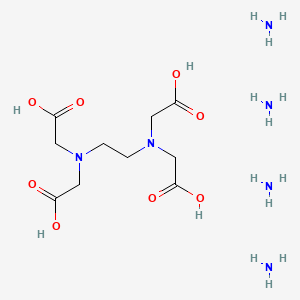
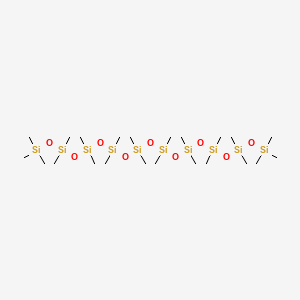
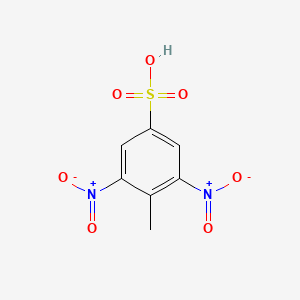
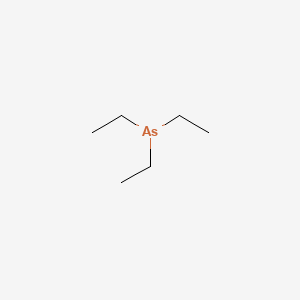

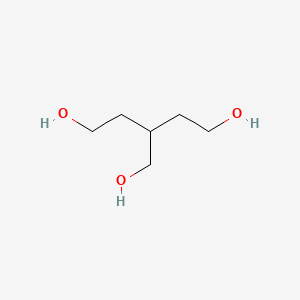
![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)
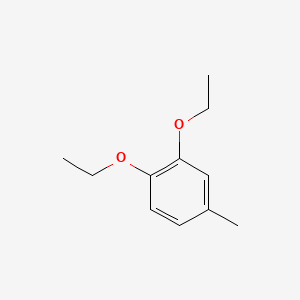
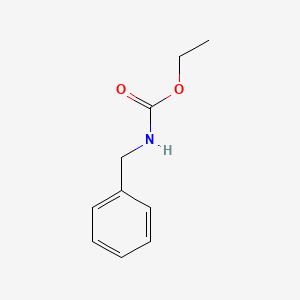
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)

